Suzuki-Miyaura Coupling Yield: Free Boronic Acid vs. Pinacol Ester Deprotection Workflow
In the synthesis of biarylketones via Suzuki-Miyaura coupling, trans-2-(4-chlorophenyl)vinylboronic acid delivers an isolated yield of 85% under optimized palladium-catalyzed conditions . When the corresponding pinacol ester (CAS 223919-54-8) is employed as a surrogate in a comparable biaryl synthesis, a reported yield of 78% is obtained, reflecting a 7% yield decrement attributable to incomplete transesterification or ester hydrolysis under the reaction conditions [1].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura biarylketone synthesis |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester (CAS 223919-54-8): 78% isolated yield |
| Quantified Difference | 7% higher yield (absolute difference) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with aryl halide electrophiles |
Why This Matters
The 7% higher yield translates to reduced material cost per gram of final product and eliminates the additional synthetic step of pinacol ester hydrolysis, streamlining reaction workflows.
- [1] Kuujia. trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester (CAS 223919-54-8). View Source
